

Application Note: Quantitative Determination of Licoflavone C using HPLC-DAD

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Compound of Interest

Compound Name: Licoflavone C

Cat. No.: B1675296

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Introduction

Licoflavone C is a prenylated flavonoid found in several plant species, notably from the genus *Glycyrrhiza*. It has garnered significant interest within the scientific community due to its potential pharmacological activities. Accurate and precise quantification of **Licoflavone C** is crucial for quality control of raw materials, standardization of herbal extracts, and in various stages of drug discovery and development. This application note details a robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative analysis of **Licoflavone C**. The described protocol is based on established methodologies for flavonoid quantification and is designed for reliability and reproducibility.

Principle

This method utilizes reversed-phase HPLC to separate **Licoflavone C** from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic solvent (acetonitrile). A Diode-Array Detector (DAD) is employed for the detection and quantification of **Licoflavone C** at its maximum absorption wavelength, ensuring high sensitivity and selectivity.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a binary pump, autosampler, column oven, and a diode array detector is required.

Table 1: HPLC-DAD Chromatographic Conditions

Parameter	Recommended Value
HPLC System	Agilent 1100/1200 series, Waters Alliance, or equivalent
Column	Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Elution	See Table 2
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	280 nm

Table 2: Gradient Elution Program

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0	95	5
25	40	60
30	5	95
35	5	95
36	95	5
45	95	5

Preparation of Solutions

a) Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **Licoflavone C** reference standard and dissolve it in a 10 mL volumetric flask with HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution.

b) Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

c) Sample Preparation: For plant extracts or other matrices, accurately weigh a suitable amount of the sample and extract it with methanol, using sonication or another appropriate extraction technique. The resulting extract should be filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.^[1] Dilute the filtered extract with methanol if necessary to ensure the **Licoflavone C** concentration falls within the linear range of the calibration curve.

Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.^[2] Key validation parameters are summarized below.

Table 3: Method Validation Parameters and Acceptance Criteria

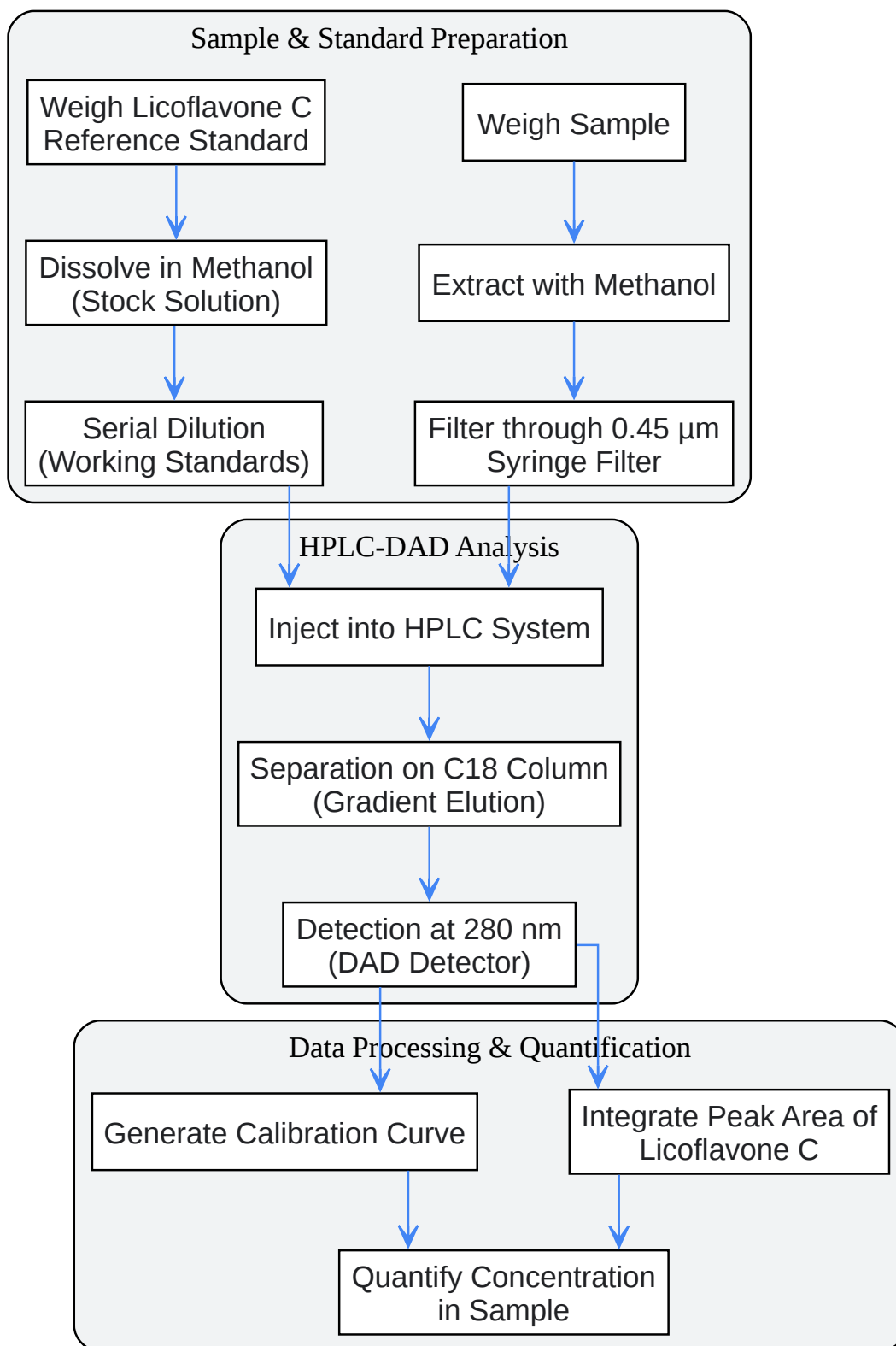
Parameter	Procedure	Acceptance Criteria
Linearity	Construct a calibration curve by plotting peak area against the concentration of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).	Correlation coefficient (r^2) > 0.999
Limit of Detection (LOD)	Determined based on the signal-to-noise ratio (S/N = 3) or from the standard deviation of the response and the slope of the calibration curve.	Reported as the lowest concentration that can be reliably detected.
Limit of Quantification (LOQ)	Determined based on the signal-to-noise ratio (S/N = 10) or from the standard deviation of the response and the slope of the calibration curve.	Reported as the lowest concentration that can be quantified with acceptable precision and accuracy.
Precision	Analyze replicate injections of a standard solution at a single concentration (repeatability) and on different days (intermediate precision).	Relative Standard Deviation (RSD) < 2%
Accuracy (Recovery)	Perform a recovery study by spiking a blank matrix with known concentrations of Licoflavone C standard and analyzing the samples.	Recovery between 95% and 105%
Specificity	The DAD detector can be used to assess peak purity and to compare the UV spectrum of the analyte peak in the sample with that of the reference standard.	The peak for Licoflavone C in the sample chromatogram should be free of co-eluting peaks and have a matching UV spectrum to the standard.

Data Presentation

Table 4: Representative Quantitative Data for Method Validation

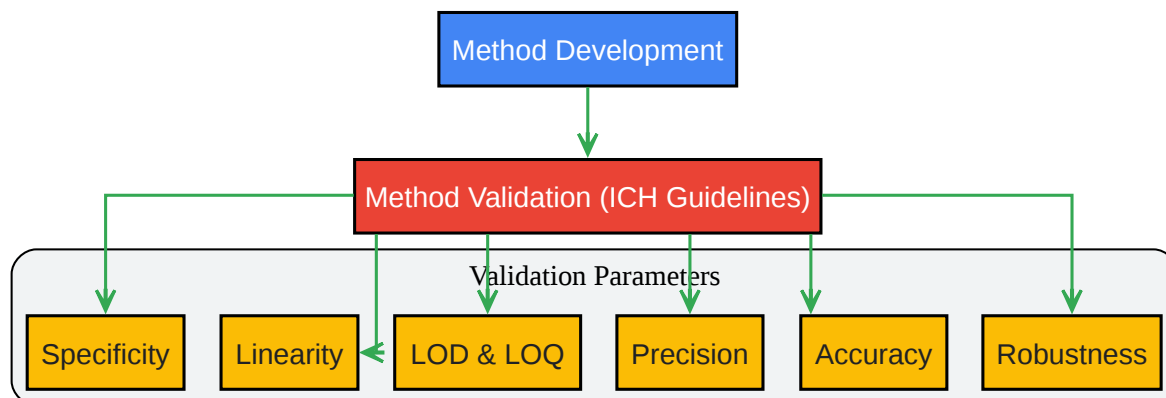
Parameter	Result
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r^2)	0.9995
LOD	0.15 µg/mL
LOQ	0.50 µg/mL
Repeatability (RSD%)	1.2%
Intermediate Precision (RSD%)	1.8%
Accuracy (Recovery %)	98.5% - 102.3%

Visualizations



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Caption: Experimental workflow for **Licoflavone C** quantification.



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Caption: Logical flow of HPLC method validation.

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References

- 1. e-nps.or.kr [e-nps.or.kr]
- 2. An HPLC-DAD Method to Quantify Flavonoids in *Sonchus arvensis* and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis | MDPI [mdpi.com]
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